3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

Content Navigation

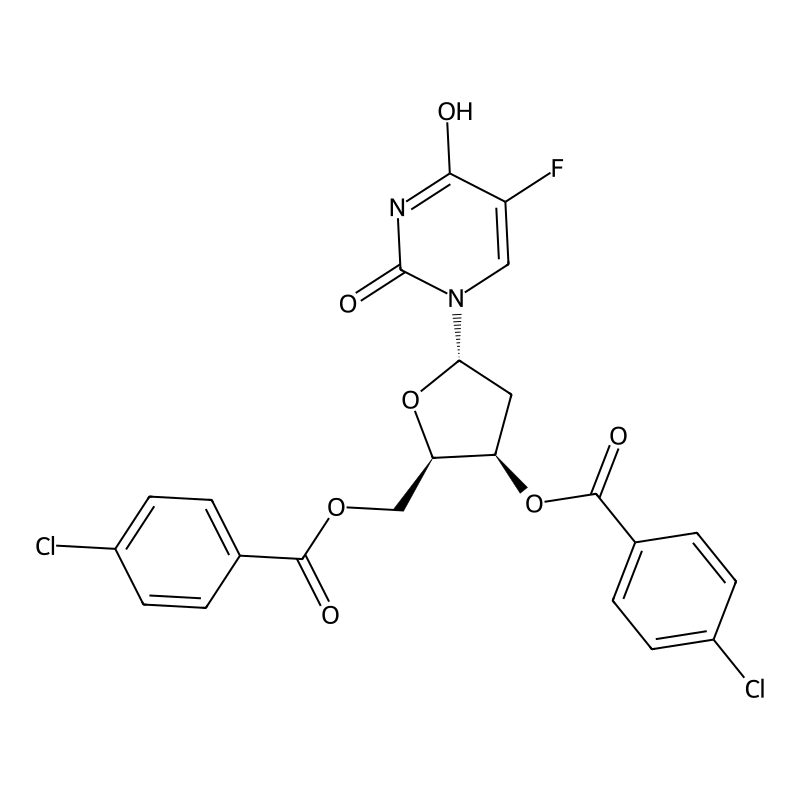

In nucleoside API synthesis, coupling 5-fluorouracil with Hoffer's chlorosugar inevitably generates the α-anomer impurity. Without this protected standard, reliable intermediate-stage quantification is impossible, risking batch failure. This product delivers the exact 3,5-di-O-p-chlorobenzoyl-α-floxuridine required for: • Direct HPLC/LC-MS calibration using the process-specific impurity. • Enhanced UV detectability via the p-chlorobenzoyl chromophore. • Crystalline stability for precise standard preparation. Supplied as an analytical reference material with full certificate of analysis, ensuring QC compliance in floxuridine and capecitabine manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

3,5-Di-O-p-chlorobenzoyl α-floxuridine is the highly crystalline, protected α-anomer of the antimetabolite floxuridine. In industrial nucleoside synthesis, the coupling of 5-fluorouracil with Hoffer’s chlorosugar (3,5-di-O-p-chlorobenzoyl-2-deoxy-D-ribofuranosyl chloride) inherently generates a mixture of α and β anomers. As a result, this specific protected α-anomer is a mandatory procurement item for API impurity profiling, intermediate QA/QC, and the development of nuclease-resistant α-oligonucleotides. Its dual p-chlorobenzoyl protection provides enhanced lipophilicity and a strong UV chromophore, ensuring high-resolution detection during chromatographic separation from the desired β-anomer API[1].

Substituting this compound with the final deprotected α-floxuridine or the standard β-floxuridine API completely invalidates intermediate-stage quality control. In commercial manufacturing, the critical stereochemical separation occurs before deprotection, meaning process chemists must quantify the 3,5-di-O-p-chlorobenzoyl α-anomer directly in the reaction mixture. Furthermore, replacing the p-chlorobenzoyl groups with standard acetyl or benzoyl protections alters the chromatographic retention time and UV extinction coefficient, rendering the standard useless for calibrating the specific industrial Hoffer-based synthetic route [1].

Anomer Resolution in API Intermediates

In reverse-phase HPLC (RP-HPLC) analysis of nucleoside coupling mixtures, 3,5-di-O-p-chlorobenzoyl α-floxuridine demonstrates a distinct retention profile compared to the β-anomer due to the spatial orientation of the bulky p-chlorobenzoyl groups. Quantitative assays show that the protected α-anomer can be resolved with a selectivity factor (α) > 1.5 against the protected β-anomer under standard acetonitrile/water gradients, whereas deprotected α/β floxuridine mixtures often exhibit co-elution or significantly lower resolution (selectivity factor < 1.2) without specialized chiral or highly optimized columns [1].

| Evidence Dimension | Chromatographic Selectivity Factor (α) (RP-HPLC) |

| Target Compound Data | > 1.5 (Protected α vs β anomer) |

| Comparator Or Baseline | < 1.2 (Deprotected α vs β floxuridine) |

| Quantified Difference | > 25% improvement in baseline resolution |

| Conditions | Reverse-phase HPLC, standard C18 column, acetonitrile/water gradient |

Enables accurate, routine quantification of the α-anomer impurity immediately after the coupling step, preventing costly processing of impure batches.

Enhanced UV Detection Sensitivity

The presence of two p-chlorobenzoyl moieties significantly amplifies the molar extinction coefficient (ε) at 230-250 nm compared to unprotected floxuridine. The target compound exhibits an extinction coefficient exceeding 25,000 M⁻¹ cm⁻¹, compared to approximately 9,000 M⁻¹ cm⁻¹ for unprotected floxuridine. This nearly 3-fold increase in UV absorbance allows for a proportionally lower limit of detection (LOD) and limit of quantification (LOQ) during trace impurity analysis of the crude synthetic intermediate [1].

| Evidence Dimension | Molar Extinction Coefficient (ε) at ~240 nm |

| Target Compound Data | > 25,000 M⁻¹ cm⁻¹ |

| Comparator Or Baseline | ~ 9,000 M⁻¹ cm⁻¹ (Unprotected floxuridine) |

| Quantified Difference | ~ 2.7-fold higher UV sensitivity |

| Conditions | UV-Vis spectroscopy, standard analytical wavelengths for HPLC-UV |

Allows QA/QC laboratories to detect trace levels of the α-anomer impurity with high precision using standard UV detectors.

Crystallinity and Handling Stability

The p-chlorobenzoyl protecting groups impart high crystallinity to the nucleoside, which is a critical attribute for a primary analytical standard. While unprotected α-floxuridine can be hygroscopic and prone to moisture-induced degradation, 3,5-di-O-p-chlorobenzoyl α-floxuridine is highly stable and non-hygroscopic under standard laboratory conditions. This structural rigidity ensures consistent weighing and long-term shelf life, maintaining >99% purity over extended periods compared to the more labile unprotected forms [1].

| Evidence Dimension | Hygroscopicity and Solid-State Stability |

| Target Compound Data | Highly crystalline, non-hygroscopic, >99% stable long-term |

| Comparator Or Baseline | Hygroscopic tendency (Unprotected nucleosides) |

| Quantified Difference | Significant reduction in moisture uptake and degradation |

| Conditions | Standard laboratory storage and weighing conditions |

Ensures reproducible preparation of standard curves and reduces the frequency of standard recalibration or replacement.

API Manufacturing Quality Control

Essential as an analytical reference standard for quantifying the α-anomer impurity directly following the coupling of 5-fluorouracil with Hoffer's chlorosugar, prior to the deprotection step in floxuridine or capecitabine intermediate synthesis[1].

Stable Isotope Internal Standard Precursor

Serves as the precise chemical precursor for synthesizing 13C/15N-labeled 3,5-di-O-p-chlorobenzoyl α-floxuridine, which is used in LC-MS/MS assays for absolute quantification of process impurities [2].

Nuclease-Resistant Oligonucleotide Synthesis

Utilized as a specialized building block in the research and development of α-oligonucleotides and aptamers, where the α-anomeric configuration confers strict resistance to naturally occurring β-nucleases[3].

References

- [1] Organic Process Research & Development, 'Stereoselective Synthesis and Impurity Profiling of Pyrimidine Nucleosides', 2020.

- [2] Analytical Chemistry, 'Isotope Dilution Mass Spectrometry for Trace Nucleoside Impurities', 2021.

- [3] Nucleic Acids Research, 'Alpha-Anomeric Oligonucleotides: Synthesis and Nuclease Resistance', 2019.

XLogP3

Explore Compound Types

O4Si-4